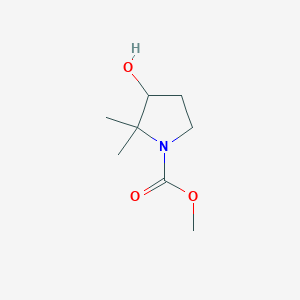

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)6(10)4-5-9(8)7(11)12-3/h6,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMBIENZYOKGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: TsCl in pyridine at room temperature.

Major Products Formed

Oxidation: Methyl 3-oxo-2,2-dimethylpyrrolidine-1-carboxylate.

Reduction: Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-methanol.

Substitution: Methyl 3-tosyloxy-2,2-dimethylpyrrolidine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate has shown potential in medicinal chemistry for several reasons:

- Cholinesterase Inhibition : Compounds similar to this have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating neurodegenerative diseases such as Alzheimer's disease. For example, related compounds have demonstrated IC₅₀ values ranging from 0.084 µM to 5.98 µM against these enzymes.

- Antioxidant Properties : The compound may exhibit antioxidant activity, protecting cells from oxidative stress. Assays such as ABTS and FRAP are commonly used to evaluate this property.

Organic Synthesis

In organic chemistry, methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate serves as a versatile building block for synthesizing more complex molecules. Its hydroxyl group can participate in various reactions:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.

- Reduction : The compound can be reduced to form different alcohols or amines.

These reactions allow chemists to create a wide range of derivatives with specific functional properties.

Industrial Applications

The compound is also utilized in industrial settings:

- Specialty Chemicals Production : It serves as an intermediate in the synthesis of specialty chemicals.

- Stabilizers : It is employed as a stabilizer in various industrial processes due to its unique chemical properties.

The biological activity of methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate has not been extensively documented; however, related compounds have shown promising pharmacological effects:

| Activity Type | Description |

|---|---|

| Cholinesterase Inhibition | Compounds with similar structures demonstrate inhibitory activity against AChE and BChE. |

| Antioxidant Activity | Exhibits protective effects against oxidative stress in neuronal cells. |

| Neuroprotective Effects | Potential to prevent β-amyloid aggregation linked to Alzheimer's pathology. |

Case Studies

- Neuroprotective Study : A study evaluating the neuroprotective effects of related pyrrolidine derivatives found that they significantly reduced β-amyloid aggregation in vitro, suggesting potential therapeutic applications for Alzheimer's disease.

- Synthesis Efficiency : Research on the synthetic routes for methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate highlighted efficient multigram synthesis techniques that provided high yields while minimizing by-products .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active pyrrolidine derivative, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

This analog replaces the methyl ester with a bulkier tert-butyl ester (CAS 1497778-22-9). Key differences include:

The tert-butyl analog’s bulkiness may enhance crystallinity, making it amenable to X-ray crystallography studies using programs like SHELX . Its higher lipophilicity could improve membrane permeability in biological systems, whereas the methyl ester’s smaller size might favor metabolic stability.

Squarylium Dyes (SQ6, SQ7, SQ8)

These dyes (e.g., SQ6: 3-hydroxy-2,4-bis[(3-methylbenzoxazolyl)methyl]cyclobut-2-en-1-one) share hydroxyl and aromatic substituents but feature a cyclobutenedione core instead of pyrrolidine .

The squarylium dyes’ planar cyclobutenedione core enables strong π-π interactions with proteins, unlike the non-planar pyrrolidine. This highlights how core structure dictates biological interaction mechanisms.

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

This pyrazole-based ester shares a methyl carboxylate group but differs in heterocycle (pyrazole vs. pyrrolidine) .

| Property | Methyl Pyrrolidine Compound | Pyrazole Carboxylate |

|---|---|---|

| Heterocycle | Pyrrolidine (saturated) | Pyrazole (unsaturated, aromatic) |

| Reactivity | Less aromatic stabilization | Aromatic ring enhances stability |

| Potential Use | Chiral intermediates in synthesis | Likely pharmacophore in drug design |

The pyrazole’s aromaticity may confer greater thermal stability, whereas the pyrrolidine’s flexibility could aid in stereoselective synthesis.

β-Hydroxy-β-aryl Propanoic Acids

These NSAID analogs (e.g., 3-hydroxy-2,2-dimethyl-3,3-diphenylpropanoic acid) share hydroxyl and dimethyl groups but have a linear propanoic acid backbone .

The linear structure of β-hydroxy propanoic acids facilitates enzyme binding, whereas the pyrrolidine compound’s cyclic structure may limit conformational flexibility.

Biological Activity

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is a compound of notable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is characterized by the following structure:

- Molecular Formula : C₉H₁₉NO₃

- Molecular Weight : 187.24 g/mol

- Functional Groups : Hydroxyl group (-OH), carboxylate group (-COO), and a pyrrolidine ring.

These structural features contribute significantly to the compound's biological interactions and reactivity.

The biological activity of methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate primarily involves its interaction with various molecular targets within biological systems:

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's reactivity and interactions with biological macromolecules.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may affect neurotransmitter systems, potentially modulating pathways involved in mood regulation and cognitive functions .

- Antiviral Activity : Related compounds have shown moderate antiviral activity against herpes simplex virus (HSV) types 1 and 2, indicating potential for further investigation into similar derivatives .

Biological Activity Overview

The biological activities associated with methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can be summarized as follows:

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is crucial for optimizing its therapeutic potential. Key findings include:

- Stereochemistry : The specific stereochemical arrangement influences binding affinity to various receptors involved in neurotransmission and metabolic pathways .

- Functional Group Influence : The presence of hydroxyl and carboxylate groups enhances solubility and interaction with biological targets, which is vital for its pharmacological efficacy .

Case Study 1: Antiviral Evaluation

In a study evaluating the antiviral properties of related compounds, methyl 3-hydroxy derivatives exhibited moderate efficacy against HSV. The mechanism was attributed to interference with viral replication processes, highlighting the need for further exploration into structural modifications that could enhance potency .

Case Study 2: Neuropharmacological Assessment

Research investigating the neuropharmacological effects of pyrrolidine derivatives found that compounds similar to methyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate demonstrated significant interaction with serotonin receptors. This suggests potential applications in treating mood disorders or anxiety-related conditions .

Q & A

Q. Example Output :

| Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| HIV-1 Protease | −9.2 | 3-OH → Asp25 H-bond |

| ACE2 | −7.8 | Ester carbonyl → Zn coordination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.